molecular formula C19H16N2O3S B375538 N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide

N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide

Cat. No.: B375538
M. Wt: 352.4g/mol
InChI Key: QCKOJRBJMQFPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C19H16N2O3S and a molecular weight of 352.40694 g/mol . This compound is known for its unique structure, which includes a thiophene ring and a methoxyaniline moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 2-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields .

Scientific Research Applications

N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are essential for cell proliferation and survival. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-{2-[(4-chlorophenyl)amino]carbonyl}phenyl-2-thiophenecarboxamide: This compound has a similar structure but with a chlorine substituent instead of a methoxy group.

    N-{2-[(4-methoxyanilino)carbonyl]phenyl}-2-furanecarboxamide: This compound has a furan ring instead of a thiophene ring.

    N-{2-[(4-methoxyanilino)carbonyl]phenyl}-2-pyridinecarboxamide: This compound has a pyridine ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which make it a valuable compound for scientific research .

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H16N2O3S/c1-24-14-10-8-13(9-11-14)20-18(22)15-5-2-3-6-16(15)21-19(23)17-7-4-12-25-17/h2-12H,1H3,(H,20,22)(H,21,23)

InChI Key

QCKOJRBJMQFPMD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3

solubility

0.4 [ug/mL]

Origin of Product

United States

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